4-Amino-5-chloropyridin-3-OL
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Overview
Description
4-Amino-5-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloropyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of pyridine derivatives followed by amination. For example, starting with 4-chloropyridine, the compound can be aminated using ammonia or an amine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Amino-5-chloropyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-5-chloropyridin-3-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler derivative with a chlorine atom at the 4-position.
4-Amino-2-chloropyridine: Similar structure but with the amino group at a different position.
3-Amino-4-chloropyridine: Another isomer with different positioning of the amino and chlorine groups
Uniqueness
4-Amino-5-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and industrial applications .
Properties
CAS No. |
1393560-23-0 |
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Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
4-amino-5-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8) |
InChI Key |
XPGFZVAEYPVYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)O |
Origin of Product |
United States |
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